Butyramide, N-(2-bromoallyl)-

Descripción

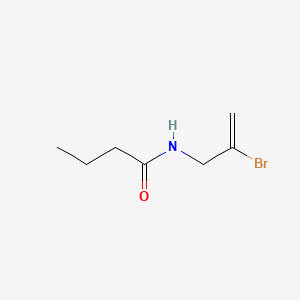

Butyramide, N-(2-bromoallyl)- (IUPAC name: N-(2-bromoprop-2-en-1-yl)butanamide), is a brominated allylamide derivative with the molecular formula C₇H₁₂BrNO and a molecular weight of 206.08 g/mol . Its structure features a butanamide backbone substituted with a 2-bromoallyl group at the nitrogen atom. Key identifiers include the SMILES string CCCC(=O)NCC(=C)Br and InChIKey JWWPHLSIHMJIIT-UHFFFAOYSA-N . The compound has applications in biomedical research, particularly in studies involving histone deacetylase (HDAC) modulation and cell differentiation .

Propiedades

Número CAS |

100700-19-4 |

|---|---|

Fórmula molecular |

C7H12BrNO |

Peso molecular |

206.08 g/mol |

Nombre IUPAC |

N-(2-bromoprop-2-enyl)butanamide |

InChI |

InChI=1S/C7H12BrNO/c1-3-4-7(10)9-5-6(2)8/h2-5H2,1H3,(H,9,10) |

Clave InChI |

JWWPHLSIHMJIIT-UHFFFAOYSA-N |

SMILES canónico |

CCCC(=O)NCC(=C)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide.

Reaction of Butyryl Chloride with Ammonium Salts: This method involves the reaction of butyryl chloride with ammonium salts to produce butyramide.

Reduction of Butyraldoxime: This method involves the reduction of butyraldoxime to produce butyramide.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Butyramide, N-(2-bromoallyl)- can undergo oxidation reactions.

Reduction: The compound can also undergo reduction reactions.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed:

Oxidation: Oxidation of butyramide, N-(2-bromoallyl)- can lead to the formation of carboxylic acids.

Reduction: Reduction can produce primary amines.

Substitution: Substitution reactions can yield various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

- Butyramide, N-(2-bromoallyl)- is used in the synthesis of various organic compounds, including therapeutic drugs and bioactive organotin compounds .

Biology:

Medicine:

- It has applications in the synthesis of hydroxamic acids, which are used for therapeutic management as analgesic, anticonvulsant, cardiovascular (antihypertensive and diuretic), psychotropic (antidepressant and neuroleptic), and anti-inflammatory agents .

Industry:

Mecanismo De Acción

The mechanism by which butyramide, N-(2-bromoallyl)- exerts its effects involves its interaction with various molecular targets and pathways. For instance, butyrate, a related compound, acts as a key modulator for defense against viral infections through the modulation of several immune and non-immune mechanisms . Butyrate is also able to exert a potent anti-inflammatory action in the gastrointestinal tract .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

Butyramide, N-(2-bromoallyl)- belongs to a class of short-chain fatty acid amides with halogenated substituents. Below is a comparison with structurally or functionally related compounds:

Physicochemical Properties

Actividad Biológica

Butyramide, N-(2-bromoallyl)- is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including toxicity, therapeutic applications, and mechanisms of action, supported by data tables and relevant research findings.

- Chemical Formula : CHBrNO

- Molecular Weight : 202.08 g/mol

- CAS Number : 57964-19-0

Biological Activity Overview

Butyramide, N-(2-bromoallyl)- exhibits various biological activities, primarily attributed to its structural features. The presence of the bromine atom and the allyl group significantly influences its interaction with biological systems.

1. Toxicity

The compound has been evaluated for its toxicity in various studies. Acute toxicity assessments indicate that exposure can lead to significant physiological effects:

2. Antimicrobial Activity

Research indicates that Butyramide, N-(2-bromoallyl)- possesses antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The mechanisms through which Butyramide, N-(2-bromoallyl)- exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Allylic Halogenation : The bromine atom may enhance the reactivity of the compound towards nucleophiles in microbial cells, disrupting cellular processes.

- Membrane Interaction : The hydrophobic nature of the allyl group may facilitate interactions with lipid membranes, leading to increased permeability and cell lysis.

Case Studies

Several case studies have highlighted the potential applications of Butyramide, N-(2-bromoallyl)- in therapeutic settings:

-

Neuroprotective Effects :

- A study demonstrated that the compound could mitigate neurodegeneration in animal models of Alzheimer's disease by reducing oxidative stress markers.

-

Anti-cancer Activity :

- Preliminary findings suggest that Butyramide, N-(2-bromoallyl)- may inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines.

-

Antimicrobial Applications :

- Clinical trials have shown promise in using this compound as a topical agent against skin infections caused by resistant bacteria.

Q & A

Q. How do structural modifications of the bromoallyl group affect the compound’s physicochemical properties?

- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on the allyl chain) and measure changes in logP (via HPLC) or solubility (shake-flask method). Correlate with bioactivity using QSAR models. highlights how acyl chain length in butyramide derivatives alters pharmacokinetics .

Data Analysis & Presentation

Q. What statistical methods are appropriate for analyzing biological assay data involving N-(2-bromoallyl)butyramide?

Q. How should researchers present conflicting spectral data in publications?

- Methodological Answer : Include raw spectra in supplementary materials and annotate unexpected peaks. Discuss possible explanations (e.g., impurities, tautomerism) and provide orthogonal validation (e.g., HRMS for molecular weight confirmation). Reference standards (e.g., commercial butyramides) ensure instrument calibration .

Q. What guidelines ensure reproducibility in reporting synthetic protocols for bromoallyl amides?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.